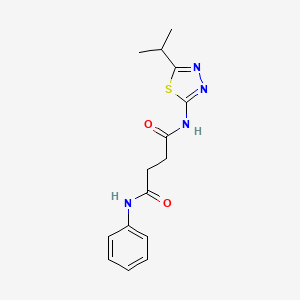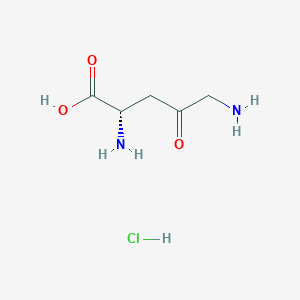
(S)-2,5-Diamino-4-oxopentanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,5-Diamino-4-oxopentanoic acid hydrochloride is a chemical compound with significant relevance in various scientific fields. It is a derivative of amino acids and is often studied for its potential applications in biochemistry and pharmaceuticals. The compound’s structure includes two amino groups and a ketone group, making it a versatile molecule for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,5-Diamino-4-oxopentanoic acid hydrochloride typically involves the use of amino acid precursors. One common method is the reductive amination of 2-keto acids with ammonia or primary amines under hydrogenation conditions. The reaction is usually catalyzed by metals such as palladium or platinum. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of biocatalysts, such as enzymes, is also explored to achieve higher selectivity and efficiency in the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,5-Diamino-4-oxopentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions involving the amino groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
(S)-2,5-Diamino-4-oxopentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2,5-Diamino-4-oxopentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic pathways. The presence of amino and ketone groups allows it to form hydrogen bonds and interact with active sites of enzymes, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diamino-4-oxopentanoic acid: Lacks the (S)-configuration and hydrochloride salt form.
2,5-Diamino-4-oxopentanoic acid methyl ester: A methyl ester derivative with different solubility and reactivity properties.
2,5-Diamino-4-oxopentanoic acid ethyl ester: An ethyl ester derivative with unique chemical properties.
Uniqueness
(S)-2,5-Diamino-4-oxopentanoic acid hydrochloride is unique due to its specific stereochemistry and salt form, which can influence its solubility, stability, and reactivity. These properties make it particularly useful in certain chemical and biological applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C5H11ClN2O3 |
|---|---|
Poids moléculaire |
182.60 g/mol |
Nom IUPAC |
(2S)-2,5-diamino-4-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H10N2O3.ClH/c6-2-3(8)1-4(7)5(9)10;/h4H,1-2,6-7H2,(H,9,10);1H/t4-;/m0./s1 |
Clé InChI |
KJWWPCNYZGPZJD-WCCKRBBISA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N)C(=O)CN.Cl |
SMILES canonique |
C(C(C(=O)O)N)C(=O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


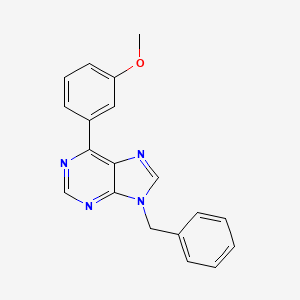
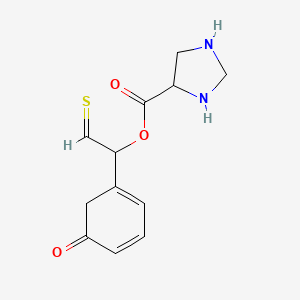


![7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B12937889.png)
![Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]-](/img/structure/B12937891.png)
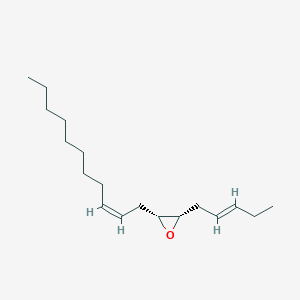
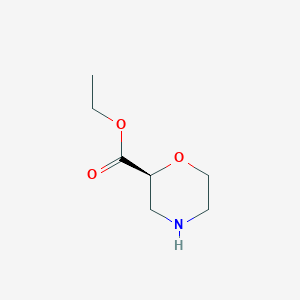
![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid hydrochloride](/img/structure/B12937898.png)



